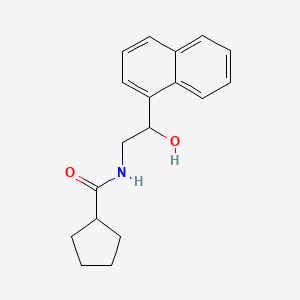
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopentanecarboxamide is a versatile chemical compound used in scientific research. It is also known by registry numbers ZINC000070635900, ZINC000070635902 . This compound is available from suppliers like Life Chemicals Inc .
Synthesis Analysis
A similar compound was synthesized in a study where the first stage involved the preparation of 1-[(2-Amino-ethylamino)-phenylmethyl]-naphthalen-2-ol using a three-component system (β-naphtol, benzaldehyde, and ethylenediamine), followed by the reaction with 3,5-dinitrobenzoic acid to form the final product .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by X-ray diffraction, NMR, IR and UV‒Vis spectral techniques . Geometric parameters and spectroscopic studies of the title compound were theoretically performed by Hartree‒Fock and density functional theory methods .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, the reaction of 1-{[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-hydrazonomethyl}-naphthalen-2-ol with chloroacetyl chloride in the presence of triethylamine has been reported .Applications De Recherche Scientifique
Medicinal Chemistry Applications
Naphthalimide compounds, including those structurally related to N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopentanecarboxamide, have shown extensive potential in medicinal applications. Their large π-deficient conjugated planar structure allows for interactions with biological molecules through noncovalent bonds. This capability has been exploited in developing naphthalimide derivatives for anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. Notably, some derivatives have entered clinical trials as potential anticancer drugs. Additionally, these compounds are being researched as artificial ion receptors, fluorescent probes, and cell imaging agents, offering new tools for detecting ions and understanding biological processes (Huo-Hui Gong et al., 2016).
Environmental Science Applications
In the realm of environmental science, the structural analogs of this compound are studied for their biodegradation potential. Microbial degradation represents a crucial pathway for removing polycyclic aromatic hydrocarbons (PAHs) from contaminated sites. Research has focused on understanding the genetic and enzymatic mechanisms underlying the microbial catabolism of PAHs, including naphthalene, which shares structural similarities with the compound of interest. Insights into these processes are essential for enhancing bioremediation efforts and ecological recovery of PAH-contaminated environments (R. Peng et al., 2008).
Propriétés
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c20-17(12-19-18(21)14-7-1-2-8-14)16-11-5-9-13-6-3-4-10-15(13)16/h3-6,9-11,14,17,20H,1-2,7-8,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOOHNFJBIXODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Chlorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2801925.png)
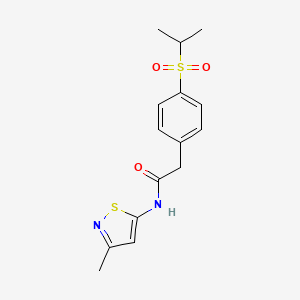
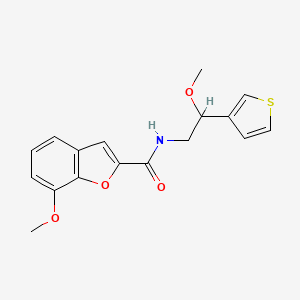
![3-(2-chlorophenyl)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2801929.png)
![5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2801930.png)
![[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-morpholin-4-ylmethanone](/img/structure/B2801931.png)
![N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2801936.png)
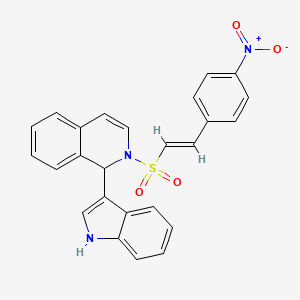
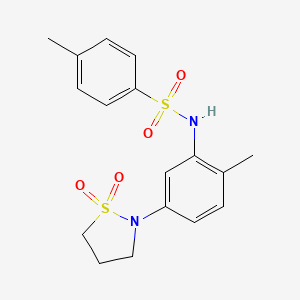
![Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2801939.png)
![N-(2-furylmethyl)-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2801941.png)
![5,7-dimethyl-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2801943.png)
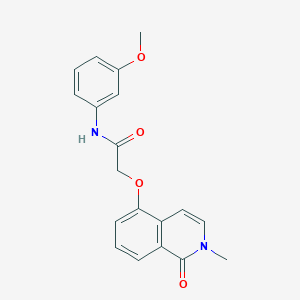
![3-(2,5-dioxoimidazolidin-1-yl)-N-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide](/img/structure/B2801946.png)